1-(3-Bromo-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one is an organic compound with the molecular formula CHBrFNO. It belongs to the class of chalcones, which are characterized by a general structure featuring a phenyl group connected to an α,β-unsaturated carbonyl system. This compound exhibits notable structural features, including a bromine atom at the para position and a fluorine atom at the meta position relative to the dimethylamino group on the phenyl ring. The presence of these halogen substituents can significantly influence its chemical reactivity and biological activity.
For example, microwave-assisted synthesis has been reported for similar compounds, utilizing triethylamine as a base under specific conditions to yield pyrazole derivatives from chalcones .
Chalcone derivatives, including 1-(3-Bromo-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one, have garnered attention for their diverse biological activities. These compounds are known for:
Research indicates that modifications in the structure, such as halogen substitutions, can enhance these biological activities .
The synthesis of 1-(3-Bromo-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one typically involves:
Microwave-assisted synthesis has also been utilized for improved yields and shorter reaction times .
1-(3-Bromo-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one has potential applications in:
Studies on the interactions of 1-(3-Bromo-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one with biological macromolecules have indicated:
Several compounds share structural similarities with 1-(3-Bromo-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one. Here are some notable examples:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 3-(Dimethylamino)-1-(m-tolyl)prop-2-en-1-one | 96604-56-7 | 0.87 | Contains a methyl group on the aromatic ring |
| (E)-3-(Dimethylamino)-1-(p-tolyl)prop-2-en-1-one | 502841-03-4 | 0.87 | Para-substituted phenyl group |
| (E)-3-(Dimethylamino)-1-phenylprop-2-en-1-one | 1131-80-2 | 0.87 | Unsubstituted phenyl group |
| 3-(Methylamino)-1-phenylprop-2-en-1-one | 877-50-9 | 0.84 | Methyl substitution instead of dimethylamino |
These compounds differ primarily in their substituents on the aromatic ring, which can affect their biological activity and chemical reactivity significantly.